molecular formula C16H14Cl2N6O3 B11472537 N-(2-{[(4-chlorophenyl)carbonyl]amino}ethyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(4-chlorophenyl)carbonyl]amino}ethyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11472537
M. Wt: 409.2 g/mol
InChI Key: MXLRBINKIUEDPH-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of oxadiazole derivatives, which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two oxygen atoms.
  • The structure of N-(2-{[(4-chlorophenyl)carbonyl]amino}ethyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is complex, combining various functional groups.
  • It has potential biological activity due to its structural features.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. the synthesis of oxadiazole derivatives often involves cyclization reactions, such as condensation of hydrazides with carboxylic acids or their derivatives.
    • Industrial production methods would likely involve scalable processes, but detailed information is scarce.
  • Chemical Reactions Analysis

    • Oxadiazole derivatives can undergo various reactions, including:

        Oxidation: Oxidative cleavage of the oxadiazole ring.

        Reduction: Reduction of the carbonyl group or other functional groups.

        Substitution: Substitution reactions at the chlorophenyl or pyrazolyl positions.

    • Common reagents and conditions depend on the specific reaction, but typical reagents include reducing agents (e.g., LiAlH₄), oxidizing agents (e.g., KMnO₄), and nucleophiles (e.g., amines).
  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate, especially considering its structural resemblance to known bioactive compounds.

      Agriculture: Explore its use as a pesticide or plant growth regulator.

      Materials Science: Assess its properties for applications in materials, such as polymers or coatings.

  • Mechanism of Action

    • Unfortunately, specific information about the mechanism of action for this compound is not readily available. understanding its interactions with biological targets (e.g., enzymes, receptors) would be crucial.
  • Comparison with Similar Compounds

    • Similar compounds might include other oxadiazole derivatives or molecules with phenyl and pyrazole moieties.
    • Further research would be needed to identify specific analogs for comparison.

    Properties

    Molecular Formula

    C16H14Cl2N6O3

    Molecular Weight

    409.2 g/mol

    IUPAC Name

    N-[2-[(4-chlorobenzoyl)amino]ethyl]-3-[(4-chloropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

    InChI

    InChI=1S/C16H14Cl2N6O3/c17-11-3-1-10(2-4-11)14(25)19-5-6-20-15(26)16-22-13(23-27-16)9-24-8-12(18)7-21-24/h1-4,7-8H,5-6,9H2,(H,19,25)(H,20,26)

    InChI Key

    MXLRBINKIUEDPH-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=CC=C1C(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Cl)Cl

    Origin of Product

    United States

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